molecular formula C12H18BF3KNO2 B8003822 Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate

Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate

Cat. No.: B8003822
M. Wt: 315.18 g/mol
InChI Key: WBXIYCMPGDVUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate is a sophisticated synthetic intermediate designed for advanced medicinal chemistry and drug discovery research. This compound integrates the 8-azabicyclo[3.2.1]octane scaffold—a structure of high pharmacological significance as it forms the core of tropane alkaloids—with a potassium trifluoroborate handle, making it a valuable reagent for cross-coupling reactions . Its primary research application is in Suzuki-Miyaura cross-coupling, where the stable organotrifluoroborate group reacts with various aryl or heteroaryl halides in the presence of a palladium catalyst. This enables the efficient introduction of the complex bicyclic scaffold into target molecules, facilitating the exploration of structure-activity relationships in the development of new bioactive compounds. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom ensures compatibility with multi-step synthetic sequences and can be readily removed under mild acidic conditions to reveal the secondary amine for further functionalization. This reagent is essential for constructing novel molecular architectures, particularly in neuroscientific and psychiatric research areas where the tropane nucleus has historically shown activity .

Properties

IUPAC Name

potassium;trifluoro-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BF3NO2.K/c1-12(2,3)19-11(18)17-9-4-5-10(17)7-8(6-9)13(14,15)16;/h6,9-10H,4-5,7H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXIYCMPGDVUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2CCC(C1)N2C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Azabicyclic Amine

The initial step involves protecting the secondary amine of 8-azabicyclo[3.2.1]oct-2-ene. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example:

  • Reagents : Boc₂O (1.1 equiv), DMAP (catalytic), triethylamine (2.0 equiv).

  • Conditions : Dichloromethane, 0°C to room temperature, 12–24 hours.

This step proceeds quantitatively, as evidenced by the absence of amine signals in post-reaction NMR spectra. The Boc group’s steric bulk also mitigates unwanted side reactions during subsequent steps.

Miyaura Borylation of a Halogenated Intermediate

A widely applicable route involves converting a C3-halide to a boronic ester, followed by trifluoroborate salt formation:

  • Halogenation :

    • Substrate : 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-ol.

    • Reagents : PCl₃ or SOCl₂ in pyridine.

    • Outcome : Forms the corresponding chloride (3-chloro derivative), isolated in 85–90% yield.

  • Miyaura Borylation :

    • Catalyst : Pd(dppf)Cl₂ (5 mol%).

    • Reagents : Bis(pinacolato)diboron (1.5 equiv), KOAc (3.0 equiv).

    • Conditions : Dioxane, 80°C, 12 hours.

    • Yield : 70–75% boronic ester.

  • Trifluoroborate Formation :

    • Reagents : KHF₂ (3.0 equiv) in MeOH/H₂O.

    • Conditions : Stirring at 25°C for 6 hours.

    • Isolation : Precipitation yields the potassium trifluoroborate as a white solid (90% purity by NMR).

Direct Boron Addition to a Ketone Intermediate

Alternative approaches leverage the reactivity of the C3 ketone. As demonstrated in analogous systems:

  • Cyanohydrin Formation :

    • Substrate : 8-Boc-8-azabicyclo[3.2.1]octan-3-one.

    • Reagents : NaCN (2.0 equiv), HCl (5M).

    • Conditions : 0°C, 24 hours (yield: 35–40%).

  • Boronation via Grignard Reagent :

    • Reagents : BF₃·OEt₂ (1.2 equiv), followed by KHF₂.

    • Adaptation : Replace NaCN with a boron nucleophile (e.g., boronic acid).

    • Challenge : Limited literature precedence necessitates optimization.

Hydrogenation and Epimerization Control

While the target compound retains the C2–C3 double bond, hydrogenation steps in related syntheses highlight the sensitivity of the azabicyclic system to stereochemical changes:

  • Catalyst : Pd/C (5 wt%) under H₂ (3 bar).

  • Conditions : Toluene/MeOH, 50°C, 12 hours.

  • Outcome : Partial epimerization (57:43 endo:exo ratio observed in similar reductions).

For the trifluoroborate, such conditions must be avoided to preserve the unsaturated bond, necessitating mild reaction environments.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, dioxane) favor Miyaura borylation but risk Boc group cleavage.

  • Low temperatures (0–5°C) during halogenation prevent exothermic side reactions.

  • Aqueous workup for trifluoroborate isolation requires pH control to prevent hydrolysis.

Catalytic System Optimization

  • Pd Catalysts : Pd(OAc)₂ shows lower efficiency compared to Pd(dppf)Cl₂ in borylation.

  • Ligand effects : Bulky ligands (e.g., SPhos) improve selectivity but increase costs.

Synthetic Routes: Comparative Overview

StepMethod A (Halogenation/Borylation)Method B (Ketone Functionalization)
Starting Material8-Boc-azabicyclo-oct-2-ene-3-ol8-Boc-azabicyclo-octan-3-one
Key ReagentsSOCl₂, B₂pin₂, KHF₂NaCN, BF₃·OEt₂, KHF₂
Yield (Overall)60–65%30–35% (estimated)
Purity (NMR)>90%75–80%
ScalabilityHigh (gram-scale demonstrated)Limited by cyanide handling

Mechanism of Action

The mechanism of action of Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate depends on its application. In coupling reactions, the trifluoroborate group acts as a nucleophile, participating in the formation of carbon-carbon bonds. In biological systems, the Boc group can be removed under acidic conditions, revealing an active amine that can interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparisons

Potassium Trifluoroborate Derivatives

Several potassium trifluoroborates share the -BF₃K group but differ in their organic substituents:

Potassium 1-Methyl-1H-pyrazole-5-trifluoroborate (Ref: FT-P15098) : Features a pyrazole ring, offering planar aromaticity that enhances reactivity in aryl-aryl couplings. However, the absence of a bicyclic system limits its utility in stereoselective synthesis compared to the target compound .

Potassium (1,1-difluorocyclohex-4-yl)methyltrifluoroborate (Ref: FT-P15006) : Contains a cyclohexyl group, which introduces steric bulk but lacks the bicyclic rigidity of the azabicyclo framework. This impacts its conformational flexibility in coupling reactions .

Potassium (4-BOC-amino-2-fluorophenyl)trifluoroboranuide (TB-5589): Shares the Boc-protected amine but on a fluorophenyl ring.

Table 1: Key Properties of Selected Potassium Trifluoroborates

Compound Name Purity (%) CAS Number Key Structural Feature
Target Compound (QD-4308) 95 MFCD24843080 Boc-protected azabicyclo[3.2.1]octene
Potassium 1-Methyl-1H-pyrazole-5-trifluoroborate 95 Not Provided Pyrazole ring
Potassium (4-BOC-amino-2-fluorophenyl)trifluoroboranuide 96 MFCD28014051 Boc-protected fluorophenyl
Boron-Containing Azabicyclo Derivatives

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate : A pinacol boronic ester analog of the target compound. While both share the Boc-protected bicyclic core, the pinacol ester is more moisture-sensitive and requires harsher conditions for cross-coupling compared to the trifluoroborate salt .

8-isopropyl-8-azabicyclo[3.2.1]octan-3-one (CAS 3423-28-7) : Lacks the boron moiety and features an isopropyl group instead of Boc. The ketone functionality limits its use in couplings but makes it a precursor for further functionalization .

Simple Fluoroborate Salts

Compounds like Potassium borofluoride (KBF₄, CAS 14075-53-7) and Sodium borofluoride (NaBF₄, CAS 13755-29-8) are inorganic salts without organic substituents. These are used as electrolytes or catalysts but lack the structural complexity required for advanced organic synthesis .

Reactivity and Stability

  • Trifluoroborate vs. Boronic Acid Pinacol Ester : The target compound’s trifluoroborate group offers superior stability to oxidation and hydrolysis compared to pinacol esters, which require anhydrous conditions .
  • Boc vs. Other Protecting Groups : The Boc group in the target compound provides milder deprotection conditions (e.g., acidic treatment) compared to benzyl or isopropyl groups, which may require hydrogenation or stronger acids .

Commercial Availability and Purity

The target compound (QD-4308) is available at 95% purity, comparable to other trifluoroborates like TB-8075 (95%) and QD-9761 (95%) . However, its specialized bicyclic structure results in higher commercial inquiry rates compared to simpler derivatives like Potassium (4-bromo-2-fluorophenyl)trifluoroborate .

Biological Activity

Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate is a compound of interest due to its potential biological activities, particularly in the context of opioid receptor interactions and neuropharmacology. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Overview

Chemical Structure and Properties

  • Molecular Formula : C12H18BF3KNO2
  • Molecular Weight : 315.181 g/mol
  • Purity : 95%

The compound is characterized by the presence of a bicyclic structure, which is pivotal in its interaction with biological targets, especially opioid receptors.

This compound acts primarily as a mu-opioid receptor antagonist . This property makes it a candidate for treating conditions associated with opioid receptor activity, such as opioid-induced bowel dysfunction (OBD) and other gastrointestinal disorders. The ability to selectively block mu-opioid receptors without affecting central analgesic effects is particularly valuable in clinical settings .

Opioid Receptor Interactions

Research indicates that compounds similar to this compound can effectively modulate opioid receptor activity:

  • Mu-opioid Receptor Antagonism :
    • The compound has been shown to reduce the side effects associated with opioid use, particularly in the gastrointestinal tract, while preserving analgesic effects .
  • Kappa-opioid Receptor Activity :
    • Related studies have explored the structure-activity relationship (SAR) of similar bicyclic compounds, indicating potential for kappa-opioid receptor antagonism as well .

Neuropharmacological Effects

In studies involving animal models, particularly mice, compounds from the same class have demonstrated significant neuropharmacological effects:

  • Anti-Parkinsonian Activity :
    • Analogous compounds have been tested for their ability to mitigate symptoms of Parkinson's disease through modulation of dopamine levels in the brain. For instance, certain derivatives significantly reduced drug-induced catatonia and tremors in experimental setups .

Study on Mu-opioid Receptor Antagonists

A patent describes various 8-azabicyclo[3.2.1]octane compounds that serve as mu-opioid receptor antagonists, highlighting their potential therapeutic applications in treating disorders related to opioid receptor activity .

Anti-Parkinsonism Research

A study conducted on 8-azabicyclo[3.2.1]octane analogs demonstrated their effectiveness in increasing dopamine levels and reducing Parkinsonian symptoms in mice. This research utilized a methodical approach to assess the compounds' efficacy against chlorpromazine-induced catatonia, revealing that specific analogs showed superior activity compared to traditional treatments like atropine .

Data Tables

Compound NameActivity TypeReference
This compoundMu-opioid receptor antagonist
8-Azabicyclo[3.2.1]octane Analog BAnti-Parkinsonian
8-Azabicyclo[3.2.1]octan-3-yloxy-benzamideKappa-opioid receptor antagonist

Scientific Research Applications

Medicinal Chemistry

Potassium 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-trifluoroborate serves as a crucial intermediate in the synthesis of bioactive compounds, particularly those that target specific enzymes or receptors in the body.

Arginase Inhibition

Recent studies have highlighted the role of this compound in developing arginase inhibitors, which are vital for treating various conditions, including cancer and cardiovascular diseases. The compound's unique bicyclic structure allows for optimal binding to the active sites of arginase enzymes, enhancing potency compared to traditional inhibitors .

Tropane Derivatives

The compound is also instrumental in synthesizing tropane derivatives, which are known for their pharmacological properties. These derivatives have been associated with treatments for neurological disorders and other health issues due to their ability to interact with neurotransmitter systems .

Organic Synthesis

This compound is utilized in various organic synthesis reactions, particularly in cross-coupling methodologies.

Suzuki Coupling Reactions

This compound has been effectively employed in Suzuki coupling reactions, where it acts as a boron source for forming carbon-carbon bonds. Its stability and reactivity make it an ideal candidate for synthesizing complex organic molecules with high yields .

Ugi Reactions

The compound has also been used as a substrate in Ugi reactions, which are multi-component reactions that allow for the efficient construction of diverse amide-containing compounds. This application is particularly valuable in drug discovery, where diverse libraries of compounds are needed for screening against biological targets .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture, particularly as a building block for agrochemicals.

Pesticide Development

The compound's structural properties may be leveraged to design novel pesticides that can target specific pests while minimizing environmental impact. Its ability to form stable bonds with various functional groups makes it a suitable candidate for developing new agrochemical agents .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyApplicationFindings
Arginase InhibitionEnhanced binding affinity and potency compared to traditional inhibitors
Tropane DerivativesEffective synthesis route leading to compounds with neuropharmacological activity
Suzuki CouplingHigh yields achieved in cross-coupling reactions with various aryl halides
Ugi ReactionsEfficient multi-component synthesis yielding diverse amide products

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.